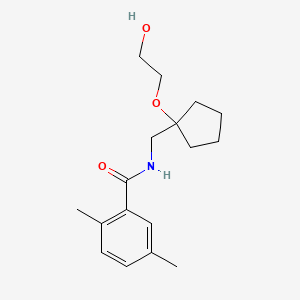

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-13-5-6-14(2)15(11-13)16(20)18-12-17(21-10-9-19)7-3-4-8-17/h5-6,11,19H,3-4,7-10,12H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDMZGFMJWELGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC2(CCCC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a cyclopentyl ring, a hydroxyethoxy group, and a dimethylbenzamide moiety. The synthesis typically involves several steps:

- Formation of Cyclopentyl Intermediate : Reaction of cyclopentyl bromide with ethylene glycol in the presence of potassium carbonate to yield 1-(2-hydroxyethoxy)cyclopentane.

- Benzamide Formation : The intermediate is then reacted with 2,5-dimethylbenzoyl chloride in the presence of triethylamine to produce the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The hydroxyethoxy group facilitates hydrogen bonding, enhancing its binding affinity to target proteins.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study involving lung cancer cell lines (A549, HCC827, NCI-H358), this compound showed promising results with IC50 values indicating effective inhibition of cell proliferation (Table 1).

| Cell Line | IC50 Value (µM) | Assay Type |

|---|---|---|

| A549 | 6.75 ± 0.19 | 2D |

| HCC827 | 7.02 ± 3.25 | 3D |

| NCI-H358 | 4.01 ± 0.95 | 2D |

These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Antibacterial Activity

In addition to its antitumor properties, the compound has also been evaluated for antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary results indicate moderate antibacterial effects, suggesting its potential as a dual-action therapeutic agent.

Study on Antitumor Activity

A comprehensive study assessed the antitumor efficacy of this compound using both two-dimensional (2D) and three-dimensional (3D) cell culture models. The results indicated that while the compound displayed high activity in 2D assays, its efficacy was reduced in 3D models due to the complex interactions within a more physiologically relevant environment.

Optimization for Therapeutic Use

Further optimization of the chemical structure is recommended to enhance selectivity and reduce toxicity. Modifications may include altering substituents on the benzamide moiety or exploring different functional groups on the cyclopentyl ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Hydroxy-Containing Substituents

Compound : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Substituent : A branched 2-hydroxy-1,1-dimethylethyl group attached to the benzamide nitrogen.

- Key Features : Hydroxyl group and tertiary carbon arrangement enable its role as an N,O-bidentate directing group in metal-catalyzed C–H functionalization reactions.

- Comparison : Unlike the target compound’s cyclopentylmethyl-hydroxyethoxy chain, this substituent lacks an ether linkage but shares a hydroxyl group. The branched alkyl structure in may provide steric hindrance beneficial for regioselective catalysis, whereas the target’s linear hydroxyethoxy chain could improve solubility and flexibility.

Benzamide Derivatives in Medicinal Chemistry

Compound : N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-3,5-dimethylbenzamide

- Substituent : Dual substituents, including a tetrazole and a hydroxamic acid group.

- Key Features : Designed as a histone deacetylase (HDAC) inhibitor, leveraging the hydroxamic acid moiety for enzyme binding.

- Comparison: The target compound lacks the tetrazole and hydroxamic acid groups critical for HDAC inhibition.

Substituent Effects on Physicochemical Properties

Compound : N-(5-Chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide

- Substituent : Electron-withdrawing nitro and chloro-dimethoxy groups on the aromatic ring.

- Comparison : The target compound’s 2,5-dimethyl and hydroxyethoxy substituents are electron-donating, which may enhance solubility and alter reactivity compared to electron-withdrawing groups in .

Data Table: Comparative Analysis of Benzamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.